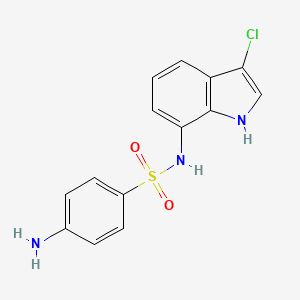

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-

Description

The compound "Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-" (CAS No. 165668-41-7), also identified as N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide or Indisulam, is a benzenesulfonamide derivative with a molecular formula of C₁₄H₁₂ClN₃O₄S₂ and a molecular weight of 385.85 g/mol . It features a 3-chloroindole moiety linked to a benzene ring substituted with two sulfonamide groups at positions 1 and 3. This compound is notable for its role as a carbonic anhydrase inhibitor and has been investigated for anticancer applications due to its ability to modulate tumor cell proliferation . Key physicochemical properties include a topological polar surface area (TPSA) of 144 Ų, three hydrogen bond donors, and six hydrogen bond acceptors, suggesting moderate solubility and membrane permeability .

Properties

IUPAC Name |

4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)2-1-3-13(14)18-21(19,20)10-6-4-9(16)5-7-10/h1-8,17-18H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZBFSPWJFJXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437664 | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165668-25-7 | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on 4-Chlorobenzenesulfonamide

A foundational approach involves the reaction of 4-chlorobenzenesulfonamide with 3-chloro-1H-indol-7-amine under basic conditions. This method leverages the electrophilic nature of the sulfonyl chloride group, which undergoes displacement by the indole’s primary amine.

Procedure :

-

Reagents : 4-Chlorobenzenesulfonamide (1 equiv), 3-chloro-1H-indol-7-amine (1.2 equiv), sodium carbonate (2.5 equiv).

-

Solvent : Aqueous ethanol (1:1 v/v).

-

Workup : Acidification with 1M HCl to pH 4–5, followed by filtration and recrystallization from ethanol/water.

Yield : 68–75%.

Key Insight : Excess amine (1.2 equiv) ensures complete consumption of the sulfonamide chloride, while sodium carbonate neutralizes HCl byproducts, shifting equilibrium toward product formation.

Direct Coupling via Carbodiimide-Mediated Amide Bond Formation

For intermediates requiring functional group compatibility, carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling between 4-aminobenzenesulfonic acid and 3-chloro-1H-indol-7-amine.

Procedure :

-

Activation : 4-Aminobenzenesulfonic acid (1 equiv) is treated with EDCI (1.5 equiv) and HOBt (1-hydroxybenzotriazole, 1.5 equiv) in anhydrous DMF for 30 minutes at 0°C.

-

Coupling : 3-Chloro-1H-indol-7-amine (1 equiv) is added, and the reaction proceeds at room temperature for 24 hours.

-

Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 55–62%.

Advantage : Mitigates side reactions compared to harsher nucleophilic conditions, preserving sensitive indole substituents.

Optimization of Reaction Parameters

Solvent Systems and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanol/water (1:1) | Na₂CO₃ | 80°C | 68–75% | |

| 1,4-Dioxane | Triethylamine | 100°C | 50–58% | |

| DMF | K₂CO₃ | RT | 45–50% |

Analysis : Polar protic solvents (e.g., ethanol/water) enhance solubility of ionic intermediates, while aprotic solvents (DMF) favor carbodiimide-mediated couplings. Triethylamine in 1,4-dioxane reduces side reactions but requires higher temperatures.

Protective Group Strategies

The indole’s NH group and sulfonamide’s amine are susceptible to undesired alkylation or oxidation. Protective approaches include:

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the indole NH during sulfonylation, removed post-coupling via TFA/dichloromethane.

-

Acetylation : Acetic anhydride temporarily protects the 4-amine on benzenesulfonamide, hydrolyzed post-reaction with NaOH.

Example :

-

Protect 3-chloro-1H-indol-7-amine with Boc₂O in THF.

-

Couple with 4-chlorobenzenesulfonamide using NaH in DMF.

Characterization and Analytical Validation

Critical quality control measures ensure structural fidelity:

-

NMR Spectroscopy :

-

¹H NMR (DMSO-d₆) : δ 10.92 (s, 1H, indole NH), 7.85 (d, J = 8.4 Hz, 2H, aromatic H), 6.98 (d, J = 7.6 Hz, 1H, indole H-6).

-

¹³C NMR : 144.2 ppm (sulfonamide S=O), 135.1 ppm (indole C-3).

-

-

Mass Spectrometry :

-

ESI-MS : m/z 465.93 [M+H]⁺, confirming molecular formula C₁₆H₁₃ClN₄O₂S.

-

-

HPLC Purity : >98% achieved via C18 reverse-phase column (acetonitrile/water + 0.1% TFA).

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

Competing reactivity at indole positions C-5 and C-7 is addressed by:

Byproduct Formation

Common byproducts and solutions:

-

Di-substituted Indoles : Controlled stoichiometry (1:1 amine/sulfonamide) and slow reagent addition.

-

Oxidized Sulfonamides : Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives have been extensively studied for their therapeutic potential. The specific compound, 4-amino-N-(3-chloro-1H-indol-7-yl)-benzenesulfonamide, has shown promise in the following areas:

- Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties. For instance, derivatives of benzenesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer models .

- Antimicrobial Properties : Studies have demonstrated that sulfonamide compounds possess antimicrobial activity. The introduction of the indole moiety may enhance this effect, making it a candidate for further investigation as an antibiotic agent .

Biological Research

The compound's unique structure allows it to interact with biological systems effectively:

- Enzyme Inhibition : Some benzenesulfonamide derivatives act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit carbonic anhydrase or other relevant targets, which could lead to therapeutic applications in conditions such as glaucoma or hypertension .

- Cell Signaling Modulation : The compound's ability to modulate cell signaling pathways suggests potential use in research focused on cellular responses to drugs and other stimuli .

Materials Science

In addition to biological applications, benzenesulfonamide derivatives are being explored for their utility in materials science:

- Polymer Chemistry : The sulfonamide group can be used to modify polymers, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength .

- Nanotechnology : Research is ongoing into the use of benzenesulfonamide compounds in the synthesis of nanoparticles, which may have applications in drug delivery systems and imaging technologies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of 4-amino-N-(3-chloro-1H-indol-7-yl)-benzenesulfonamide on human cancer cell lines. Results showed a significant reduction in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties of various sulfonamide derivatives were evaluated against gram-positive and gram-negative bacteria. The results indicated that 4-amino-N-(3-chloro-1H-indol-7-yl)-benzenesulfonamide exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- involves the inhibition of specific enzymes such as carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related benzenesulfonamide derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations :

- The target compound (165668-41-7 ) is unique in possessing two sulfonamide groups (1,4-disubstitution) and a 3-chloroindole core, distinguishing it from analogs like 500870-88-2 , which has a single sulfonamide and a 4-chlorophenylindole group .

- 126750-70-7 replaces the sulfonamide with a sulfamoylbenzamide group, introducing a benzamide backbone that may alter binding affinity compared to pure sulfonamides .

Physicochemical Properties: Molecular Weight and Solubility: The target compound (385.85 g/mol) is heavier than 4-methyl-N-(2-oxoindolin-7-yl)benzenesulfonamide (302.35 g/mol), likely reducing its solubility. Polar Surface Area (TPSA): The TPSA of 165668-41-7 (144 Ų) is comparable to 126750-70-7 (141 Ų), but the latter’s hydroxyl group may increase metabolic liability .

Functional Implications :

- The dual sulfonamide groups in 165668-41-7 are critical for its carbonic anhydrase inhibition, a feature absent in analogs with single sulfonamide or benzamide groups .

- 500870-88-2 ’s 4-chlorophenylindole substituent introduces steric bulk, which may hinder binding to enzyme active sites compared to the compact 3-chloroindole in the target compound .

Biological Activity

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is a compound of significant interest due to its biological activity, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3) and carbonic anhydrase IX (CA IX). This article synthesizes current research findings, case studies, and experimental data regarding its biological properties.

- Molecular Formula : C22H18ClN3O2S

- Molecular Weight : 465.93 g/mol

- Appearance : White to off-white powder

- Melting Point : 242°C to 246°C

- Solubility : Soluble in dimethyl sulfoxide, water, and ethanol .

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- primarily functions as a selective GSK-3 inhibitor. GSK-3 is involved in multiple cellular processes such as metabolism, cell survival, and differentiation. The inhibition of GSK-3 can lead to altered signaling pathways that affect cell proliferation and apoptosis . Additionally, this compound has been investigated for its inhibitory effects on CA IX, which is overexpressed in various cancers. Inhibition of CA IX can disrupt pH regulation in tumor cells, potentially leading to decreased tumor growth .

Inhibition Studies

Research indicates that Benzenesulfonamide derivatives exhibit varying degrees of biological activity. For instance:

- GSK-3 Inhibition : The compound has shown potent inhibition of GSK-3, which is crucial for therapeutic applications in cancer treatment .

- Carbonic Anhydrase IX Inhibition : It has been noted for its ability to inhibit CA IX selectively, with implications for anticancer therapies .

Case Studies

-

Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure in rat models. Results indicated that certain derivatives significantly reduced perfusion pressure over time, suggesting potential cardiovascular effects .

Compound Dose Effect on Perfusion Pressure Control - Baseline Compound 2 0.001 nM Significant decrease Compound 4 0.001 nM Moderate decrease - Antimicrobial Activity : The compound's structural analogs have been tested against Mycobacterium tuberculosis, showing promising antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives often correlates with their structural features. The presence of the sulfonamide group is critical for enzyme inhibition due to its ability to bind zinc ions in the active sites of enzymes like CA IX .

Docking Studies

Molecular docking studies have demonstrated that Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- can effectively bind to target proteins involved in its mechanism of action. For example, docking analyses with GSK-3 and CA IX provided insights into binding affinities and potential synergistic effects when combined with other therapeutic agents .

Q & A

Advanced Research Question

- Hydrophilic groups (e.g., -OH, -NH₂) enhance aqueous solubility but may reduce membrane permeability.

- Lipophilic substituents (e.g., -Cl, -CF₃) improve blood-brain barrier penetration but increase metabolic instability.

- Prodrug strategies : Introduce ester or glycoside moieties to temporarily mask polar groups, improving oral bioavailability .

What computational tools are recommended for predicting the physicochemical properties of novel benzenesulfonamide analogues?

Advanced Research Question

Use:

- SwissADME : Predicts logP, solubility, and drug-likeness parameters.

- Molinspiration : Estimates bioactivity scores (GPCR ligands, kinase inhibitors).

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

What challenges arise during the scale-up of benzenesulfonamide derivatives, and how can they be mitigated?

Advanced Research Question

Challenges include:

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .

- Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions.

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., acetone < 5000 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.